
sodium;7-aminonaphthalene-2-sulfonate
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Overview
Description
2,2-Diphenylacetic acid [2-(3-fluoroanilino)-2-oxoethyl] ester is a chemical compound with the molecular formula C22H19FO3 It is known for its unique structure, which includes a diphenylacetic acid moiety and a fluoroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diphenylacetic acid [2-(3-fluoroanilino)-2-oxoethyl] ester typically involves the esterification of 2,2-diphenylacetic acid with 2-(3-fluoroanilino)-2-oxoethanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diphenylacetic acid [2-(3-fluoroanilino)-2-oxoethyl] ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoroanilino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluoroanilino derivatives.
Scientific Research Applications
2,2-Diphenylacetic acid [2-(3-fluoroanilino)-2-oxoethyl] ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-diphenylacetic acid [2-(3-fluoroanilino)-2-oxoethyl] ester involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cathepsin B, which plays a role in various biological processes. By binding to the active site of the enzyme, the compound can modulate its activity, leading to potential therapeutic effects .
Comparison with Similar Compounds
2,2-Diphenylacetic acid: Shares the diphenylacetic acid moiety but lacks the fluoroanilino group.
2-(3-Fluoroanilino)-2-oxoethanol: Contains the fluoroanilino group but lacks the diphenylacetic acid moiety.
Uniqueness: 2,2-Diphenylacetic acid [2-(3-fluoroanilino)-2-oxoethyl] ester is unique due to the combination of both the diphenylacetic acid and fluoroanilino groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
sodium;7-aminonaphthalene-2-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S.Na/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGOSNKRBCAENG-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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